2'-Fluoro-5'-methoxy-[1,1'-biphenyl]-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Fluoro-5’-methoxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluorine atom at the 2’ position, a methoxy group at the 5’ position, and an aldehyde group at the 4 position on the biphenyl structure. Biphenyl compounds are known for their versatility in organic synthesis and their presence in various natural and synthetic products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-5’-methoxy-[1,1’-biphenyl]-4-carbaldehyde typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dioxane. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-5’-methoxy-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2’-Fluoro-5’-methoxy-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 2’-Fluoro-5’-methoxy-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Fluoro-5’-methoxy-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2’-Fluoro-5’-methoxy-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine and methoxy groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2’-Fluoro-[1,1’-biphenyl]-4-carbaldehyde: Lacks the methoxy group, which can affect its reactivity and biological activity.
5’-Methoxy-[1,1’-biphenyl]-4-carbaldehyde: Lacks the fluorine atom, which can influence its electronic properties and reactivity.
2’-Fluoro-5’-methoxy-[1,1’-biphenyl]-2-ol: Contains a hydroxyl group instead of an aldehyde group, leading to different chemical behavior and applications.
Uniqueness
2’-Fluoro-5’-methoxy-[1,1’-biphenyl]-4-carbaldehyde is unique due to the combination of its functional groups, which provide a balance of electronic and steric effects. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C14H11FO2 |
---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
4-(2-fluoro-5-methoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C14H11FO2/c1-17-12-6-7-14(15)13(8-12)11-4-2-10(9-16)3-5-11/h2-9H,1H3 |
InChI Key |
FPFUGPWVTWBLCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.